

(Z)-4-Methyl-2-hexene structural formula

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Compound of Interest

Compound Name: *cis-4-Methyl-2-hexene*

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Chemical Structure and Identification

(Z)-4-Methyl-2-hexene is an unsaturated hydrocarbon with the molecular formula C_7H_{14} .^{[1][2][3]} The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, also known as the cis isomer.^{[1][4]}

Molecular Structure:

Caption: 2D Structural representation of (Z)-4-Methyl-2-hexene.

Identifiers:

- IUPAC Name: (Z)-4-Methylhex-2-ene^[5]
- CAS Number: 3683-19-0^{[1][2][3]}
- Molecular Formula: C_7H_{14} ^{[1][2][3]}
- Synonyms: **cis-4-Methyl-2-hexene**, 4-Methyl-cis-2-hexene^{[1][4]}

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-4-Methyl-2-hexene is presented in the table below.

Property	Value	Unit
Molecular Weight	98.1861	g/mol
Density	0.711	g/cm ³
Boiling Point	88.4	°C at 760 mmHg
Refractive Index	1.413	
Vapor Pressure	69	mmHg at 25°C

Synthesis Protocols

The stereoselective synthesis of (Z)-alkenes is a significant area of organic synthesis. While a specific protocol for (Z)-4-Methyl-2-hexene is not detailed in the provided results, a representative procedure can be outlined based on the Wittig reaction, which is a common method for preparing alkenes with good stereocontrol, often favoring the Z-isomer with non-stabilized ylides.^{[6][7]}

Representative Synthesis via Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.^[8] For the synthesis of (Z)-4-Methyl-2-hexene, 2-pentanone would react with ethyltriphenylphosphonium ylide.

Workflow for the Synthesis of (Z)-4-Methyl-2-hexene:



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Caption: General workflow for the synthesis of (Z)-4-Methyl-2-hexene via the Wittig reaction.

Experimental Protocol:

- **Preparation of the Ylide:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C, and a strong base such as n-butyllithium is added dropwise. The reaction mixture is stirred for 1-2 hours, during which the ylide is formed.
- **Reaction with Ketone:** A solution of 2-pentanone in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate (Z)-4-Methyl-2-hexene.

Analytical Protocols

The characterization and purity assessment of (Z)-4-Methyl-2-hexene can be performed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.^[9]

Sample Preparation:

- Accurately weigh 5-20 mg of the sample.^[10]
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), in a clean NMR tube.^[10]
- Ensure the solution is homogeneous.^[10]

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[\[10\]](#)
- Acquire the ^1H and ^{13}C NMR spectra.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
[\[11\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the components of a mixture and identify them based on their mass-to-charge ratio.[\[12\]](#)

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or hexane.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness) is suitable for separating hydrocarbons.
 - Injector: Use a split/splitless injector at a temperature of 250°C.
 - Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.
 - Carrier Gas: Helium at a constant flow rate.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and characteristic fragments.

Safety Information

(Z)-4-Methyl-2-hexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Wear protective gloves, clothing, eye, and face protection.[13][14]

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- To cite this document: BenchChem. [(Z)-4-Methyl-2-hexene structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11997922#z-4-methyl-2-hexene-structural-formula]

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